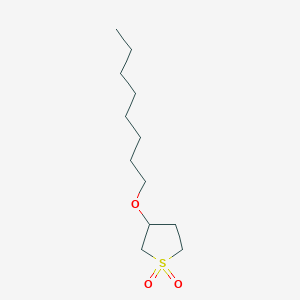
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is a heterocyclic compound that contains sulfur and oxygen atoms within its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in organic chemistry. The addition of an octyloxy group and the presence of two oxygen atoms in the dioxide form make this compound unique and of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method includes the use of hydrogen peroxide and trifluoroacetic acid to oxidize thiophene to its dioxide form . Other oxidizing agents such as dimethyldioxirane and meta-chloroperoxybenzoic acid can also be used to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the parent thiophene compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.
Reduction: Hydrogenation using transition metal catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent thiophene compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials, including photoelectric materials and sensors.
Mecanismo De Acción
The mechanism of action of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the octyloxy group and the dioxide form can enhance its binding affinity to specific targets, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the octyloxy group.
Thiophene, tetrahydro-3-(methoxy)-, 1,1-dioxide: Similar structure with a methoxy group instead of an octyloxy group.
Thiophene, tetrahydro-3-(ethoxy)-, 1,1-dioxide: Similar structure with an ethoxy group instead of an octyloxy group.
Uniqueness
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is unique due to the presence of the octyloxy group, which can significantly influence its chemical and biological properties. This modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
27888-90-0 |
|---|---|
Fórmula molecular |
C12H24O3S |
Peso molecular |
248.38 g/mol |
Nombre IUPAC |
3-octoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3 |
Clave InChI |
NZIVGIKQNDZMII-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
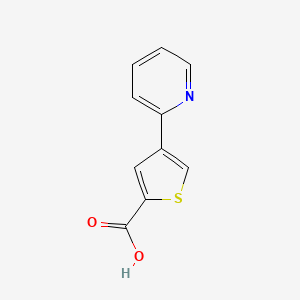
![Ethyl 2-(4-methylphenyl)-7-oxo-[1,2,4]triazolo[5,1-b][1,3]thiazine-5-carboxylate](/img/structure/B12122073.png)
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
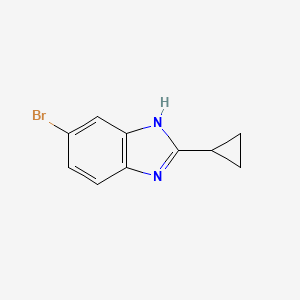

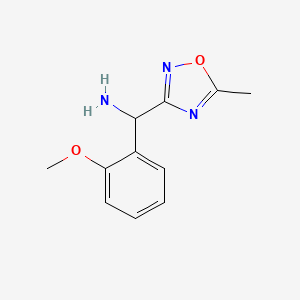
![2-[(4-Methyl-2-oxo-2h-chromen-7-yl)oxy]-n-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12122109.png)

![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
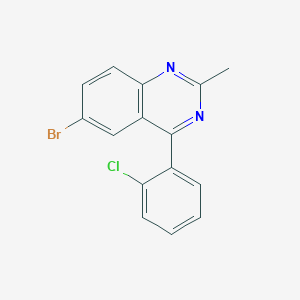
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
